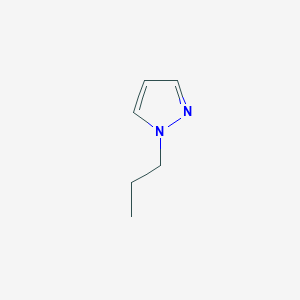

1-propyl-1H-pyrazole

描述

Significance of the Pyrazole (B372694) Scaffold in Advanced Chemical Systems

The pyrazole ring is a privileged structural motif in chemistry, a distinction earned due to its versatile synthetic accessibility and its ability to participate in various biological interactions. smolecule.comrsc.org This five-membered aromatic heterocycle is a crucial building block in medicinal chemistry, agrochemicals, and materials science. globalresearchonline.netnih.gov

In the realm of medicinal chemistry , pyrazole derivatives are integral to a wide array of therapeutic agents. globalresearchonline.net Their value stems from their capacity to act as scaffolds upon which pharmacophores can be arranged to create potent and selective drugs. rsc.org The pyrazole nucleus is found in drugs with anti-inflammatory, anticancer, antimicrobial, and antiviral properties. nih.govnih.gov For instance, several FDA-approved drugs incorporate the pyrazole core, highlighting its clinical significance. The structural features of pyrazoles allow them to mimic biological molecules and interact with various enzymes and receptors, making them a focal point in drug discovery. rsc.orgnih.gov

The applications of pyrazoles extend into agrochemicals , where they are used in the development of herbicides, insecticides, and fungicides. globalresearchonline.net The adaptability of the pyrazole ring allows for the creation of molecules with high efficacy in controlling agricultural pests and diseases. d-nb.info Commercial pesticides containing the pyrazole structure are a testament to their importance in crop protection. d-nb.info

In materials science , pyrazole derivatives are explored for the development of new materials, including conductive polymers and materials for solar energy conversion. rsc.org Their unique electronic properties and ability to coordinate with metal ions make them valuable components in the design of functional materials.

The table below summarizes the diverse applications of the pyrazole scaffold.

| Field of Application | Significance of Pyrazole Scaffold |

| Medicinal Chemistry | Core structure in numerous drugs, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial. globalresearchonline.netnih.govnih.gov |

| Agrochemicals | Active ingredient in herbicides, insecticides, and fungicides for crop protection. globalresearchonline.netd-nb.info |

| Materials Science | Used in the creation of conductive polymers and other functional materials due to their electronic properties. rsc.org |

Research Trajectory of 1-propyl-1H-pyrazole Derivatives

The research concerning derivatives of this compound has evolved to explore their potential in various specialized applications, moving from fundamental synthesis to targeted biological evaluation. The presence of the N-propyl group influences the lipophilicity and conformational flexibility of the molecules, which can significantly impact their biological activity.

Initial research efforts often focus on the synthesis of novel this compound derivatives. These methods typically involve the cyclocondensation of a propyl-substituted hydrazine (B178648) with a suitable 1,3-dicarbonyl compound or its equivalent. nih.gov Further functionalization of the pyrazole ring then allows for the creation of a diverse library of compounds for screening. For example, the synthesis of 3-nitro-1-propyl-1H-pyrazole-5-carboxylic acid is achieved through the nitration of its corresponding precursor.

The trajectory of research then typically moves towards investigating the biological activities of these synthesized derivatives. A significant area of investigation is in the field of agrochemicals . For instance, certain N-propyl pyrazole derivatives have been evaluated for their insecticidal properties. One study synthesized a series of 1H-pyrazole-5-carboxylic acid derivatives and tested their activity against Aphis fabae (black bean aphid). While many derivatives were synthesized, specific compounds containing the this compound moiety were part of this exploration for new insecticidal agents. Another area of research has been the effect of N-propyl pyrazole derivatives on plant physiology, with studies on their ability to induce a "triple response" in Arabidopsis seedlings, which is a characteristic plant response to ethylene. nih.gov

In medicinal chemistry , the research trajectory for this compound derivatives has explored their potential as therapeutic agents. Studies have focused on their antiproliferative activity against cancer cell lines. In one study, a series of 3-alkyl-1,5-diaryl-1H-pyrazoles were synthesized as analogues of Combretastatin A-4, a potent anticancer agent. The study included a derivative where a propyl group was attached at the C-3 position of the pyrazole ring, and its activity was compared to methyl and ethyl analogues. plos.org The findings indicated that altering the alkyl chain length at this position significantly influenced the antiproliferative activity. plos.org

Another significant research avenue is the development of enzyme inhibitors . Pyrazole derivatives have been investigated as inhibitors of histone lysine (B10760008) specific demethylase 5B (KDM5B), a target in cancer therapy. One study identified a potent KDM5B inhibitor, 1-(4-methoxyphenyl)-N-(2-methyl-2-morpholinopropyl)-3-phenyl-1H-pyrazole-4-carboxamide, demonstrating that complex side chains attached to the propyl group can lead to highly active compounds. nih.gov

The table below presents selected research findings on various this compound derivatives.

| Derivative Class | Research Focus | Key Findings |

| N-propyl pyrazole sulfonamides | Plant Biology | A 3,4-dichlorophenyl derivative was found to be a potent inducer of the triple response in Arabidopsis seedlings. nih.gov |

| 3-propyl-1,5-diaryl-1H-pyrazoles | Anticancer Agents | Replacement of a methyl group with a propyl group at the C-3 position of the pyrazole ring led to a significant reduction in antiproliferative activity. plos.org |

| This compound-based amines | Agrochemicals | Certain pyrazole derivatives showed insecticidal activity against pests like Aphis fabae. |

| This compound carboxamides | Enzyme Inhibition | A derivative with a complex morpholinopropyl side chain was identified as a potent inhibitor of KDM5B, a cancer-related enzyme. nih.gov |

The research into this compound derivatives showcases a clear trajectory from broad-based synthesis to highly specific and targeted applications in both agriculture and medicine. The subtle structural and electronic contributions of the N-propyl group continue to make this class of compounds an area of active investigation.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-propylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-2-5-8-6-3-4-7-8/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMFEFZOOOYCKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801315397 | |

| Record name | 1-Propyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32500-67-7 | |

| Record name | 1-Propyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32500-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-propyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Propyl 1h Pyrazole and Its Derivatives

Cyclization Reactions for the 1H-Pyrazole Core Construction

The formation of the 1H-pyrazole ring is the critical initial step in synthesizing 1-propyl-1H-pyrazole. Various cyclization strategies have been developed to achieve this, offering different levels of efficiency, regioselectivity, and substrate scope.

Multi-component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form a complex product, thereby reducing waste and saving time. beilstein-journals.orgmdpi.com Several MCRs have been developed for the synthesis of pyrazole (B372694) derivatives.

One common MCR approach for pyrazole synthesis involves the reaction of an aldehyde, malononitrile (B47326), a β-ketoester, and hydrazine (B178648) hydrate (B1144303). nih.gov This one-pot reaction proceeds through a series of condensation and cyclization steps to yield highly substituted pyranopyrazoles. mdpi.comnih.gov For instance, a four-component reaction of aromatic aldehydes, hydrazine hydrate, β-ketoesters like ethyl acetoacetate, and malononitrile, catalyzed by piperidine (B6355638) in an aqueous medium, can produce pyrano[2,3-c]pyrazole derivatives in high yields. mdpi.com Similarly, ultrasound-assisted MCRs have been employed for the synthesis of pyrano[2,3-c]pyrazoles from ethyl acetoacetate, aromatic aldehydes, hydrazine monohydrate, and malononitrile in water, demonstrating an environmentally friendly approach. nih.gov

Another notable MCR strategy involves the in-situ generation of 1,3-dicarbonyl compounds, which then react with hydrazines to form the pyrazole ring. beilstein-journals.org This method allows for the synthesis of pyrazoles from simple starting materials like enolates and carboxylic acid chlorides in a consecutive one-pot process. beilstein-journals.org Furthermore, MCRs can be combined with other modern synthetic techniques, such as cross-coupling and radical chemistry, to create diverse pyrazole libraries. beilstein-journals.org

Table 1: Examples of Multi-component Reactions for Pyrazole Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference(s) |

| Aldehyde, Malononitrile, β-Ketoester, Hydrazine Hydrate | Piperidine, Water, Room Temperature | Pyrano[2,3-c]pyrazoles | mdpi.com |

| Ethyl Acetoacetate, Aromatic Aldehydes, Hydrazine Monohydrate, Malononitrile | Ultrasound, Water | Pyrano[2,3-c]pyrazoles | nih.gov |

| Enolates, Carboxylic Acid Chlorides, Hydrazines | One-pot | Substituted Pyrazoles | beilstein-journals.org |

| Arylboronic acids, Boc-protected diimide, 1,3-dicarbonyl compounds | Copper catalyst, one-pot | N-functionalized pyrazoles | beilstein-journals.org |

Hydrazine-Based Cyclocondensation Approaches

The cyclocondensation of hydrazine derivatives with 1,3-difunctional compounds is a classic and widely used method for constructing the pyrazole core. mdpi.comdergipark.org.tr This approach typically involves the reaction of a hydrazine with a 1,3-dicarbonyl compound, an α,β-unsaturated carbonyl compound, or a β-enaminone. mdpi.comdergipark.org.tr

The Knorr pyrazole synthesis, first reported in 1883, involves the reaction of a β-diketone with a hydrazine derivative. mdpi.com While this method is straightforward, it can lead to a mixture of regioisomers when using unsymmetrical diketones. mdpi.com To address this, significant research has focused on controlling the regioselectivity of the reaction. For example, using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents has been shown to dramatically improve regioselectivity in favor of one isomer. conicet.gov.ar

The reaction of α,β-unsaturated ketones with a leaving group at the β-position with hydrazine derivatives first forms pyrazolines, which then eliminate the leaving group to yield the aromatic pyrazole. mdpi.com Similarly, the cyclocondensation of α,β-alkynic aldehydes with hydrazines, followed by treatment with an electrophile like phenylselenyl chloride, can produce functionalized pyrazoles in a one-pot reaction. mdpi.com

The synthesis of this compound specifically can be achieved by reacting 1-propylhydrazine with a suitable 1,3-dicarbonyl equivalent. For instance, the reaction of 1-propylhydrazine with 3-oxopropanenitrile (B1221605) under acidic conditions forms the pyrazole ring.

Table 2: Hydrazine-Based Cyclocondensation Reactions

| 1,3-Difunctional Compound | Hydrazine Derivative | Conditions | Product | Reference(s) |

| 1,3-Diketone | Hydrazine | Acidic or basic | Substituted Pyrazole | mdpi.comnih.gov |

| α,β-Unsaturated Ketone with β-leaving group | Hydrazine | - | Pyrazole | mdpi.com |

| α,β-Alkynic Aldehyde | Hydrazine | Followed by electrophile | 4-Functionalized Pyrazole | mdpi.com |

| 3-Oxopropanenitrile | 1-Propylhydrazine | Acidic | This compound precursor |

[3+2] Cycloaddition Protocols

[3+2] Cycloaddition reactions are powerful tools for the construction of five-membered heterocyclic rings like pyrazoles. These reactions involve the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile). mdpi.com

A common [3+2] cycloaddition approach to pyrazoles involves the reaction of nitrile imines, generated in situ from hydrazonoyl halides, with alkynes or alkenes. organic-chemistry.orgrsc.org For instance, an efficient synthesis of pyrazole derivatives has been achieved through the [3+2] cycloaddition of vinylsulfonium salts with nitrile imines generated from hydrazonoyl halides under mild conditions, offering high regioselectivity and good yields. organic-chemistry.org

Another important class of 1,3-dipoles used in pyrazole synthesis is diazo compounds. The reaction of diazo compounds with alkynes is a well-established method for preparing pyrazoles. mdpi.com Sydnones, which are mesoionic heterocyclic compounds, can also act as 1,3-dipoles in [3+2] cycloaddition reactions with alkynes to furnish pyrazoles, often requiring thermal or metal-catalyzed conditions. acs.orgbeilstein-journals.org Copper-catalyzed sydnone-alkyne cycloadditions (CuSAC) have been shown to provide 1,4-disubstituted pyrazoles with high regioselectivity. acs.org

Table 3: [3+2] Cycloaddition Reactions for Pyrazole Synthesis

| 1,3-Dipole | Dipolarophile | Conditions/Catalyst | Product Type | Reference(s) |

| Nitrile Imine (from Hydrazonoyl Halide) | Vinylsulfonium Salt | K₂CO₃, Acetone, 30°C | Substituted Pyrazole | organic-chemistry.org |

| Diazo Compound | Alkyne | Thermal or Catalytic | Substituted Pyrazole | mdpi.com |

| Sydnone | Alkyne | Thermal or Cu(I) catalyst | Substituted Pyrazole | acs.orgbeilstein-journals.org |

| N-isocyanoiminotriphenylphosphorane | Terminal Alkyne | Silver-mediated | Pyrazole | organic-chemistry.org |

Targeted Functionalization of the this compound Ring System

Once the this compound core is constructed, further derivatization can be achieved through various functionalization reactions. The inherent electronic properties of the pyrazole ring dictate its reactivity towards electrophiles and nucleophiles.

Electrophilic Substitution Reactivity and Regioselectivity on this compound

The pyrazole ring is considered an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. mdpi.com The regioselectivity of these reactions is a key consideration. Generally, electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position. mdpi.comresearchgate.net Positions C3 and C5 are deactivated towards electrophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atoms. researchgate.net

For this compound, electrophilic substitution is expected to follow this general trend, with the C4 position being the most reactive site. For example, the bromination of 1-methyl-3-n-propyl-1H-pyrazole-5-carboxylic acid with bromine in the presence of potassium carbonate occurs at the C4 position to yield 4-bromo-1-methyl-3-n-propyl-1H-pyrazole-5-carboxylic acid. google.com Similarly, iodination of pyrazole derivatives can be achieved using reagents like N-iodosuccinimide (NIS) or iodine monochloride (ICl), typically targeting the C4 or C5 position depending on the existing substituents and reaction conditions. vulcanchem.comvulcanchem.com

Table 4: Electrophilic Substitution on Pyrazole Derivatives

| Pyrazole Substrate | Electrophilic Reagent | Position of Substitution | Product | Reference(s) |

| 1-Methyl-3-n-propyl-1H-pyrazole-5-carboxylic acid | Bromine/K₂CO₃ | C4 | 4-Bromo-1-methyl-3-n-propyl-1H-pyrazole-5-carboxylic acid | google.com |

| Pyrazole precursor | N-iodosuccinimide (NIS) | C3 or C5 | Iodinated pyrazole | vulcanchem.comvulcanchem.comvulcanchem.com |

| Pyrazole | Nitrating/Sulfonating agents | C4 | 4-Nitro/4-Sulfonyl pyrazole | researchgate.net |

Nucleophilic Substitution and Derivatization of this compound

While the pyrazole ring itself is generally resistant to nucleophilic attack, the presence of suitable leaving groups on the ring allows for nucleophilic substitution reactions to occur. Positions C3 and C5 are more susceptible to nucleophilic attack than C4. researchgate.net

The introduction of the propyl group at the N1 position can be achieved via nucleophilic substitution on an unsubstituted pyrazole or a pyrazole precursor. vulcanchem.comvulcanchem.comvulcanchem.com For example, the alkylation of a pyrazole with 1-bromopropane (B46711) under basic conditions is a common method to introduce the propyl group. vulcanchem.com

Derivatization of functional groups already present on the this compound ring is another important synthetic strategy. For instance, a carboxylic acid group on the pyrazole ring can be converted to an ester or an amide. vulcanchem.comsmolecule.com The amino group on an aminopyrazole can act as a nucleophile, allowing for further functionalization through reactions like acylation. smolecule.com

Table 5: Nucleophilic Substitution and Derivatization of Pyrazoles

| Reaction Type | Substrate | Reagent/Conditions | Product | Reference(s) |

| N-Alkylation | Pyrazole | 1-Bromopropane, Base | This compound | vulcanchem.com |

| Ester Hydrolysis | Methyl 3-iodo-1-propyl-1H-pyrazole-5-carboxylate | NaOH, Ethanol (B145695)/Water | 3-Iodo-1-propyl-1H-pyrazole-5-carboxylic acid | vulcanchem.com |

| Nucleophilic Substitution | (1-Propyl-1H-pyrazol-5-yl)methanamine | Thionyl chloride | (5-(chloromethyl)-1-propyl-1H-pyrazole) | |

| Acylation | 3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide | Acylating agent | Acylated pyrazole derivative | smolecule.com |

Redox Transformations (Oxidation and Reduction) of this compound

The pyrazole ring is characterized by its aromatic nature, which makes it generally resistant to both oxidation and reduction reactions under typical conditions, as this would lead to a loss of aromaticity. ijnrd.orgpharmajournal.netglobalresearchonline.net However, the functional groups attached to the pyrazole core, including the N-propyl group, can undergo redox transformations. The pyrazole ring itself can be hydrogenated catalytically, which first yields pyrazoline and subsequently pyrazolidine. ijnrd.orgpharmajournal.net

Oxidation: While the core ring is stable, side-chain functional groups on this compound derivatives can be oxidized. For instance, the amino group on derivatives like (1-propyl-1H-pyrazol-5-yl)methanamine can be oxidized using agents such as potassium permanganate (B83412) or hydrogen peroxide, which may lead to the formation of pyrazole N-oxides.

Reduction: Reduction reactions are more commonly reported for functionalized derivatives of this compound. A significant transformation is the reduction of a nitro group, which can be introduced onto the pyrazole ring, to an amino group. This reduction is a key step in creating amino-pyrazole derivatives, which are valuable synthetic intermediates. The reduction of a derivative like 3-nitro-1-propyl-1H-pyrazole-5-carboxylic acid to 3-amino-1-propyl-1H-pyrazole-5-carboxylic acid can be accomplished using reducing agents like hydrogen gas in the presence of a suitable catalyst. Similarly, other functional groups on derivatives, such as esters, can be reduced to alcohols using reagents like lithium aluminum hydride.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazole derivatives to reduce environmental impact. These approaches focus on the use of environmentally benign solvents, solvent-free conditions, and efficient catalysts to improve reaction efficiency and sustainability. rsc.orgtandfonline.comjetir.org

Solvent-Free and Aqueous Medium Reactions for this compound

A primary focus of green synthetic chemistry is the replacement of volatile organic solvents (VOCs) with safer alternatives, such as water, or eliminating the solvent entirely. thieme-connect.comtandfonline.com

Solvent-Free Reactions: Solvent-free, or solid-state, reactions have gained attention for pyrazole synthesis. These methods often employ techniques like microwave irradiation or mechanical grinding in a ball mill to provide the necessary energy for the reaction. rsc.orgmdpi.com One approach involves the reaction of isocyanides and dialkyl acetylenedicarboxylates in the presence of 1,2-dibenzoylhydrazines, using the organic ionic salt tetrabutylammonium (B224687) bromide (TBAB) as a reaction medium at room temperature, yielding products in 75–86% yields. tandfonline.comtandfonline.com Another solvent-free method for synthesizing pyrazoles involves treating cinnamaldehydes with hydrazine hydrate under microwave-assisted conditions in the presence of a ZnO nanocatalyst. pharmacophorejournal.com The use of an ionic liquid like N-methyl-pyrrolidinium-p-toluenesulfonate (NMPyTs) has also been shown to effectively catalyze the one-pot synthesis of pyrano[2,3-c]pyrazoles under solvent-free conditions, offering high yields in short reaction times. jetir.org

Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Several methods for pyrazole synthesis have been adapted to aqueous conditions. thieme-connect.comrsc.org An efficient synthesis of pyrazoles involves the condensation of 1,3-diketones with hydrazines at room temperature in water, catalyzed by the resinous and reusable catalyst Amberlyst-70. mdpi.com Microwave-assisted synthesis in an alkaline aqueous medium has been used for the cyclocondensation of primary amines and hydrazines with dihalides to produce various nitrogen-containing heterocycles, including pyrazoles. nih.gov A method using a water extract of banana peels (WEB) has been developed as a novel and green reaction medium for the one-pot synthesis of pyrano[2,3-c]pyrazoles, avoiding the need for any toxic solvents or catalysts. frontiersin.org

Catalyst-Assisted Syntheses of this compound Derivatives

Catalysts are fundamental to green chemistry as they can increase reaction rates, improve selectivity, and allow for milder reaction conditions, often with reduced waste. A wide variety of catalysts have been developed for pyrazole synthesis. thieme-connect.comorganic-chemistry.org

Nanocatalysts: Nanocatalysts are particularly effective due to their high surface-area-to-volume ratio. Nano-ZnO has been used as an efficient and environmentally friendly catalyst for synthesizing 1,3,5-substituted pyrazole derivatives via condensation reactions, achieving yields up to 95%. pharmacophorejournal.commdpi.com Other metal oxide nanoparticles, such as Co₃O₄ and CuO, have also been employed as recyclable catalysts for the synthesis of pyrazole derivatives in aqueous ethanol mixtures, providing high yields and allowing for catalyst reuse. frontiersin.orgjsynthchem.com

Homogeneous and Heterogeneous Catalysts: A broad range of both homogeneous and heterogeneous catalysts are utilized. Heterogeneous catalysts like Al₂O₃/clay (montmorillonite K10) and silica-supported sulfuric acid are advantageous due to their ease of separation and reusability. thieme-connect.com Homogeneous catalysts, including various metal complexes of copper, ruthenium, rhodium, and silver, are effective for specific transformations. mdpi.comorganic-chemistry.orgnih.gov For instance, a silver-catalyzed reaction of N′-benzylidene tolylsulfonohydrazides with ethyl 4,4,4-trifluoro-3-oxobutanoate produces trifluoromethylated pyrazole derivatives in good yields. mdpi.com Copper-catalyzed domino C-N coupling/hydroamination reactions have also been developed for preparing pyrazoles from acetylenes and diamines. nih.gov

The table below summarizes various catalytic systems used in the synthesis of pyrazole derivatives.

| Catalyst | Reactants | Reaction Type | Conditions | Yield | Ref |

| Nano-ZnO | Phenylhydrazine, Ethyl acetoacetate | Condensation | - | 95% | mdpi.com |

| Amberlyst-70 | 1,3-Diketones, Hydrazines | Condensation | Water, Room Temp. | High | mdpi.com |

| Co₃O₄ Nanoparticles | Ethyl acetoacetate, Phenylhydrazine, etc. | Multi-component | Water/Ethanol, 50°C | 83-96% | frontiersin.org |

| CuO Nanoparticles | Benzaldehyde, Malononitrile, etc. | Four-component | Water, Reflux | High | jsynthchem.com |

| AgOTf | Trifluoromethylated ynones, Hydrazines | Heterocyclization | Room Temp. | up to 99% | mdpi.com |

| Cu(OTf)₂ | Chalcone, p-((t-butyl)phenyl)hydrazine | Condensation | [BMIM-PF₆], 80°C | 82% | nih.gov |

Solid-Phase Synthesis Techniques for this compound Derivatives

Solid-phase organic synthesis (SPOS) is a powerful technique for generating large libraries of compounds for drug discovery and other applications. academie-sciences.fr This methodology has been successfully applied to the synthesis of substituted pyrazoles. The general strategy involves anchoring a starting material to a solid support (resin), performing a series of chemical transformations, and then cleaving the final product from the support. scholarsresearchlibrary.com

Several solid-phase approaches to pyrazole libraries have been described. One method involves supporting an o-hydroxyacetophenone on a Merrifield or Wang resin. nih.gov The resin-bound ketone can then undergo reactions such as a Vilsmeier-Haack formylation or a Claisen condensation, followed by cyclization with a substituted hydrazine (like propylhydrazine) to yield the desired pyrazole derivative. nih.gov

Another effective strategy is the "catch and release" method. academie-sciences.fr In one example, a cellulose-based resin, a low-cost and versatile biopolymer, was used to prepare libraries of pyrazoles. academie-sciences.fr A polymer-bound enaminone intermediate is generated in situ, which then reacts with a hydrazine in solution. This reaction releases the final, isomerically pure pyrazole product into the solution while restoring the original support material. academie-sciences.fr

Researchers have also developed reliable solid-phase methods for tetrasubstituted pyrazoles, which have shown potential as ligands for the estrogen receptor. capes.gov.br In these syntheses, advanced analytical techniques such as on-bead FT-IR and nanoprobe 1H NMR-MAS are used to characterize the intermediates directly on the resin, ensuring the success of each synthetic step. capes.gov.br

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing reaction conditions is critical for maximizing product yield, minimizing reaction time, and ensuring the economic and environmental viability of a synthetic process. For the synthesis of this compound and its derivatives, key parameters that are typically optimized include temperature, solvent, catalyst type and loading, and reagent stoichiometry.

A detailed study on the Vilsmeier-Haack formylation of 1-methyl-3-propyl-5-chloro-1H-pyrazole provides a relevant example of optimization. arkat-usa.org The reaction involves treating the pyrazole with phosphoryl chloride (POCl₃) and dimethylformamide (DMF). Researchers found that the molar ratio of reactants was crucial; optimal results were achieved with a 1:6:4 ratio of pyrazole to DMF to POCl₃. The temperature was also a key factor, with 120°C providing the best yield (67%) in a short time (1 hour). Increasing the temperature further or extending the reaction time did not improve the yield significantly. arkat-usa.org

Microwave-assisted Suzuki cross-coupling reactions on a pyrazole core also demonstrate extensive optimization. In the coupling of 4-iodo-1-methyl-1H-pyrazole with phenylboronic acid, the temperature was increased from 60°C to 90°C, which sharply raised the yield from 24% to 67%. The solvent system was optimized to a DME/H₂O ratio of 10:4, and Cs₂CO₃ was identified as the most effective base, boosting the yield to 95%.

The following table presents data from various studies, illustrating how reaction parameters are optimized for different pyrazole syntheses.

Table: Optimization of Reaction Conditions for Pyrazole Synthesis

| Reaction Type | Optimized Parameter | Condition | Yield (%) | Comment | Ref |

| Vilsmeier-Haack Formylation | Reagent Ratio (Pyrazole:DMF:POCl₃) | 1:2:2 | 32 | Initial conditions at 120°C. | arkat-usa.org |

| 1:5:2 | 55 | Increased DMF improves yield. | arkat-usa.org | ||

| 1:6:4 | 67 | Optimal ratio. | arkat-usa.org | ||

| Temperature | 70°C | trace | Reaction does not proceed well at lower temp. | arkat-usa.org | |

| 120°C | 67 | Optimal temperature. | arkat-usa.org | ||

| Microwave Suzuki Coupling | Temperature | 60°C | 24 | Low yield at lower temperature. | |

| 90°C | 95 | Optimal temperature with Cs₂CO₃. | |||

| 100°C | 65 | Yield decreases at higher temperature. | |||

| Base | Na₂CO₃ | 24 | Ineffective base under microwave conditions. | ||

| K₂CO₃ | 85 | Acceptable yield. | |||

| Cs₂CO₃ | 95 | Optimal base. | |||

| Solvent-Free Multi-component | Catalyst Loading (NMPyTs) | 1 mol% | Moderate | Catalyst is required for the reaction. | jetir.org |

| 3 mol% | 95 | Optimal catalyst loading. | jetir.org | ||

| 5 mol% | 95 | No improvement with higher loading. | jetir.org | ||

| Solvent | EtOH | 90 | Best yield among tested organic solvents. | jetir.org | |

| Solvent-Free | 95 | Optimal condition, higher yield and shorter time. | jetir.org |

Advanced Characterization and Spectroscopic Elucidation of 1 Propyl 1h Pyrazole Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis of 1-propyl-1H-pyrazole

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of pyrazole (B372694) derivatives. It provides unambiguous information about the molecular framework, including the position of substituents on the pyrazole ring.

While parent 1H-pyrazole can exist in two tautomeric forms through proton migration, the substitution of a propyl group at the N1 position quenches this annular tautomerism. ajrconline.org However, the synthesis of N-substituted pyrazoles, such as the alkylation of 3-substituted pyrazoles, often yields a mixture of two regioisomers: the N1- and N2-substituted products. For instance, the reaction of 3-nitropyrazole with a propylating agent can produce both 3-nitro-1-propyl-1H-pyrazole and 5-nitro-1-propyl-1H-pyrazole. sci-hub.st

NMR spectroscopy is crucial for distinguishing between these isomers. A consistent steric effect on the chemical shift is observed in N-alkyl pyrazole analogues, where the protons of the N-alkyl group at the N2 position are typically more deshielded than those at the N1 position. sci-hub.st The regiochemistry of the major products is often confirmed by X-ray crystallography. sci-hub.st

Detailed ¹H and ¹³C NMR data for the regioisomers of nitro-substituted this compound demonstrate the power of this technique in isomer differentiation. sci-hub.st

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ) for Regioisomers of Nitro-1-propyl-1H-pyrazole in CDCl₃. sci-hub.st

| Compound | Nucleus | H-4/C-4 | H-5/C-5 | N-CH₂ | CH₂-CH₂ | CH₃ | C-3 |

| 3-nitro-1-propyl-1H-pyrazole | ¹H NMR | 6.90 (d) | 7.47 (d) | 4.18 (t) | 1.92-2.00 (m) | 0.95 (t) | - |

| ¹³C NMR | 102.8 | 132.0 | 55.5 | 23.5 | 10.9 | 155.7 | |

| 5-nitro-1-propyl-1H-pyrazole | ¹H NMR | 7.05 (d) | 7.50 (d) | 4.56 (t) | 1.93-1.98 (m) | 0.95 (t) | - |

| ¹³C NMR | 106.7 | 137.7 | 54.7 | 23.4 | 10.9 | 131.6 | |

| Chemical shifts (δ) are in ppm. Coupling constants (J) are in Hz. |

The choice of solvent can significantly influence the NMR chemical shifts of pyrazole compounds due to variations in polarity, acidity, and hydrogen-bonding capabilities. mdpi.comresearchgate.net Studies on various azoles have shown that nitrogen chemical shifts are dependent on solvent polarity and acidity; therefore, analyses are preferably conducted in solvents like DMSO, acetone, or chloroform (B151607) rather than protic solvents such as water and alcohols. mdpi.com

For pyrazole systems, solution studies are highly affected by the solvent's ability to engage in intermolecular interactions. mdpi.com Theoretical studies confirm that solvent-induced shielding variations in pyrazole are strongly related to the intensity of the solvent's reaction field. iau.ir When analyzing N-substituted pyrazoles, switching between solvents of different polarities, such as from highly polar DMSO-d₆ to the less polar CDCl₃, can induce noticeable changes in the chemical shifts of ring protons and substituent protons. mdpi.comresearchcommons.org These shifts arise from differential solvation and specific solute-solvent interactions, which can alter the electronic distribution within the molecule. mdpi.comiau.ir

Elucidation of Tautomerism and Isomerism in this compound Systems

X-ray Crystallography for Absolute Configuration and Molecular Conformation of this compound Derivatives

X-ray crystallography provides unequivocal proof of molecular structure, including the absolute configuration and solid-state conformation of this compound derivatives. This technique has been instrumental in confirming the regiochemistry of N-alkylation products, definitively identifying the N1 isomer as the major product in many synthetic routes. sci-hub.st

Crystallographic analyses of N1-substituted pyrazole derivatives, such as 1-cinnamyl-3-nitro-1H-pyrazole and 3-nitro-1-phenethyl-1H-pyrazole, reveal key structural features that are applicable to the this compound system. sci-hub.st The pyrazole ring is typically planar, a characteristic feature of this aromatic heterocycle. The substituent at the N1 position, in this case, the propyl group, will adopt a specific conformation relative to the ring to minimize steric hindrance. In analogous structures, the dihedral angles between the pyrazole ring and appended aromatic systems are noted, indicating the degree of twisting in the molecule. vulcanchem.com

Table 2: Selected Bond Lengths and Angles for N1-Substituted Pyrazole Derivatives from X-ray Crystallography. sci-hub.st

| Parameter | Compound | Value (Å or °) |

| Bond Length (Å) | 3-nitro-1-phenethyl-1H-pyrazole | C3-N2: 1.340, N1-N2: 1.355, C4-C5: 1.375 |

| Bond Angle (°) | 3-nitro-1-phenethyl-1H-pyrazole | N1-N2-C3: 104.5, C3-C4-C5: 106.0 |

| (Data is representative of analogous N-alkylated pyrazole structures) |

These data confirm the partial double-bond character within the pyrazole ring and the specific geometry dictated by sp² hybridization.

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis of this compound

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the context of this compound and its derivatives, FT-IR spectra provide characteristic absorption bands corresponding to the vibrations of the pyrazole ring and its substituents. derpharmachemica.com

The analysis of related pyrazole structures allows for the assignment of key vibrational modes. derpharmachemica.comresearchgate.net For a typical this compound structure, the spectrum would be characterized by C-H stretching vibrations from the propyl group and the pyrazole ring, C=N and C=C stretching vibrations within the heterocyclic ring, and various bending and deformation modes.

Table 3: Characteristic FT-IR Absorption Bands for Pyrazole Derivatives. derpharmachemica.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| C-H stretching (propyl group) | 2850 - 2960 |

| C-H stretching (aromatic ring) | ~3050 |

| C=N stretching (pyrazole ring) | 1550 - 1610 |

| C=C stretching (pyrazole ring) | 1450 - 1510 |

| Pyrazole ring deformation | 630 - 650 |

| C-N stretching | 1130 - 1200 |

The precise positions of these bands can be influenced by the nature and position of other substituents on the pyrazole ring. derpharmachemica.com

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Band Gap Energy in this compound Analogues

Electronic spectroscopy, or Ultraviolet-Visible (UV-Vis) spectroscopy, probes the electronic transitions within a molecule. For aromatic heterocycles like this compound, the UV-Vis spectrum is dominated by π → π* transitions. researchgate.netresearchgate.net

The gas-phase UV absorption spectrum of the parent pyrazole molecule shows a strong absorption band around 210 nm, which is assigned to a π → π* transition. researchgate.netnist.gov The introduction of substituents onto the pyrazole ring can cause a shift in the absorption maximum (λ_max) and a change in the molar absorptivity (ε). This is due to the electronic effects of the substituents (both inductive and resonance) which alter the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). derpharmachemica.com

Studies on various N-substituted pyrazoles show absorption bands in the 200-250 nm range. researchgate.netresearchgate.net The HOMO-LUMO energy gap, which can be estimated from the onset of the UV-Vis absorption spectrum, is a key parameter in determining the molecule's electronic properties and reactivity. A smaller HOMO-LUMO gap generally corresponds to a longer wavelength of absorption and indicates a molecule that is more easily excitable. derpharmachemica.com Computational studies using Density Functional Theory (DFT) are often employed alongside experimental UV-Vis data to calculate the HOMO-LUMO gap and assign the observed electronic transitions. derpharmachemica.comresearchgate.net

Computational and Theoretical Investigations of 1 Propyl 1h Pyrazole

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity of 1-propyl-1H-pyrazole

Density Functional Theory (DFT) has become a important method for investigating the electronic properties of pyrazole (B372694) derivatives. mdpi.comekb.eg These studies offer insights into the molecule's geometry, stability, and reactivity by calculating its electron density. mdpi.com DFT methods, such as those employing the B3LYP functional with basis sets like 6-311++G(d,p), have been effectively used to analyze various aspects of pyrazole-based systems. mdpi.com

Computational studies, particularly DFT, are instrumental in predicting the regioselectivity of nitration reactions on pyrazole rings. By modeling the electron density distribution, researchers can identify the most probable sites for electrophilic attack. For pyrazole derivatives, the electron-donating nature of alkyl groups, such as the propyl group, typically directs electrophiles to the C4 position. This is due to the enhanced electron density at this position, which facilitates the attack by the nitronium ion. Steric hindrance from the propyl group can also influence the selectivity, often disfavoring substitution at the adjacent C5 position. The use of a directing agent like sulfuric acid in the nitrating mixture further favors C4 nitration.

Experimental findings align with these theoretical predictions. For instance, the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, a related compound, shows high selectivity for the C4 position. researchgate.net While direct nitration studies on this compound are not extensively detailed in the provided results, the principles derived from similar structures strongly suggest that nitration would preferentially occur at the C4 position.

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. ekb.egresearchgate.netuni-muenchen.de The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack, while blue regions denote positive potential, indicating electron-deficient areas prone to nucleophilic attack. researchgate.net

For pyrazole derivatives, MEP maps can reveal the influence of substituents on the ring's reactivity. In the case of this compound, the propyl group, being an electron-donating substituent, would increase the electron density on the pyrazole ring. MEP analysis of similar substituted pyrazoles shows that the nitrogen atoms of the pyrazole ring are generally regions of negative potential, making them potential sites for interactions with electrophiles or hydrogen bond donors. uni-muenchen.de The presence of the propyl group can also create steric penalties that influence the accessibility of certain sites, which can be quantified through MEP maps.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that explains chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest energy empty orbital, acts as an electron acceptor (electrophile). libretexts.org The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and stability. ekb.eg

In the context of this compound, FMO analysis can predict its behavior in various reactions. The energies of the HOMO and LUMO can be calculated using DFT methods. ekb.eg A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For pyrazole derivatives, the distribution of the HOMO and LUMO across the molecule reveals the most probable sites for nucleophilic and electrophilic interactions. researchgate.net For instance, in cycloaddition reactions, the interaction between the HOMO of this compound and the LUMO of a dienophile would be a key factor in determining the reaction's feasibility and outcome. ethz.ch

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory

| Term | Description | Role in Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Electron donor (nucleophile) |

| LUMO | Lowest Unoccupied Molecular Orbital | Electron acceptor (electrophile) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability |

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, and donor-acceptor interactions within a molecule. science.govfaccts.deresearchgate.net It provides a detailed picture of the Lewis structure, including lone pairs and bond orbitals, and quantifies the delocalization of electron density from filled (donor) to empty (acceptor) orbitals. researchgate.net These interactions, often referred to as hyperconjugation, contribute to the stability of the molecule. science.gov

The stability of a molecule arising from these hyperconjugative interactions is quantified by the second-order perturbation energy, E(2). science.gov A higher E(2) value indicates a stronger interaction between the donor and acceptor orbitals.

Potential Energy Distribution (PED) analysis is a crucial tool for assigning the vibrational modes observed in infrared (IR) and Raman spectra. science.govnih.gov By calculating the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration, PED provides a detailed understanding of the molecule's vibrational behavior. researchgate.netrroij.com These calculations are typically performed in conjunction with DFT to obtain the harmonic vibrational frequencies. nih.gov

For this compound, PED analysis would allow for the precise assignment of vibrational bands corresponding to the pyrazole ring and the propyl substituent. For example, it could differentiate between the stretching and bending modes of the C-H bonds in the propyl chain and the pyrazole ring. This level of detail is essential for interpreting experimental spectra and understanding the molecule's structural dynamics. The accuracy of PED assignments can be validated by comparing theoretical spectra with experimental data, including isotopic substitution studies. nih.gov

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions in this compound

Molecular Dynamics Simulations of this compound Interactions

While specific molecular dynamics (MD) simulations for this compound were not found in the search results, this computational technique is widely used to study the dynamic behavior of molecules and their interactions with their environment over time. MD simulations can provide insights into how molecules like this compound would interact with solvents, biological macromolecules, or other chemical species. vulcanchem.comvulcanchem.com For instance, MD simulations have been used to investigate the binding of pyrazole derivatives to protein targets, suggesting that the propyl group could facilitate hydrophobic interactions within protein pockets. vulcanchem.comvulcanchem.com These simulations can also be used to calculate binding free energies, offering a quantitative measure of the affinity between a ligand and its receptor. vulcanchem.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies central to modern drug discovery and materials science. medicalresearchjournal.orgresearchgate.net These models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities (QSAR) or physicochemical properties (QSPR). medicalresearchjournal.orgjksus.org For pyrazole derivatives, these techniques are instrumental in predicting pharmacological activity, ADME (absorption, distribution, metabolism, and excretion) properties, and toxicological profiles based on molecular descriptors. researchgate.net While specific QSAR/QSPR models for this compound derivatives are not extensively detailed in the cited literature, the principles are widely applied to the broader pyrazole class, providing a framework for the rational design of new analogues.

The development of a QSAR/QSPR model involves calculating a set of molecular descriptors—numerical values that quantify various aspects of a molecule's structure, such as its electronic, steric, topological, and hydrophobic features. medicalresearchjournal.orgbiointerfaceresearch.com Statistical methods, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN), are then used to build a predictive model. biointerfaceresearch.comacs.org

Studies on various pyrazole derivatives demonstrate the utility of this approach. For instance, 2D and 3D-QSAR models have been successfully developed to predict the activity of pyrazole derivatives as inhibitors for a range of biological targets, including:

Epidermal Growth Factor Receptor (EGFR) Kinase acs.org

Cyclooxygenase-2 (COX-2)

Acetylcholinesterase (AChE)

Rearranged during Transfection (RET) Kinase mdpi.com

The robustness and predictive power of these models are evaluated using rigorous statistical validation techniques. Key metrics include the coefficient of determination (r²), which measures the goodness of fit, the leave-one-out cross-validated coefficient (q²), which assesses internal predictivity, and the predictive r² (pred_r²) for an external test set, which confirms the model's ability to predict the activity of new compounds. acs.orgmdpi.com For a QSAR model to be considered valid and predictive, these statistical values must meet accepted thresholds, such as q² > 0.5. acs.org

The following table summarizes the statistical validation of several QSAR models developed for different classes of pyrazole derivatives, showcasing the high degree of correlation and predictive accuracy that can be achieved.

| Pyrazole Derivative Class | Target/Activity | Modeling Method | r² | q² | pred_r² | Reference |

|---|---|---|---|---|---|---|

| 1H-pyrazole-1-carbothioamide derivatives | EGFR Kinase Inhibition | SW-MLR | 0.904 | 0.884 | 0.889 | acs.org |

| Pyrazole-benzimidazolone hybrids | HPPD Inhibition | MLR | 0.878 (R) | - | - | biointerfaceresearch.com |

| Pyrazole-benzimidazolone hybrids | HPPD Inhibition | NN | 0.978 (R) | - | - | biointerfaceresearch.com |

| 3,5-diaryl-1H-pyrazole derivatives | AChE Inhibition | MLR | 0.83 | - | - | |

| Pyrrolo[3,4-c]pyrazole derivatives | GlyT1 Inhibition | MLR | - | - | 0.867 | nih.gov |

| Pyrazole derivatives | Anticancer (HT29) | MLR | 0.9564 | 0.9542 | - | medicalresearchjournal.org |

These studies provide valuable insights into the structure-activity relationships governing the efficacy of pyrazole-based compounds, guiding the synthesis of new derivatives, like those of this compound, with potentially enhanced potency and optimized pharmacokinetic properties. researchgate.netfrontiersin.org

Solvent Effects in Theoretical Calculations of this compound Systems

Theoretical calculations provide profound insights into the molecular structure and reactivity of compounds like this compound. However, calculations performed in the gas phase may not fully represent the behavior of molecules in solution, where the majority of chemical and biological processes occur. encyclopedia.pub The surrounding solvent can significantly influence molecular geometry, conformational stability, electronic properties, and reaction pathways through various solute-solvent interactions. encyclopedia.pubmdpi.com Therefore, incorporating solvent effects is crucial for achieving chemically accurate computational predictions.

Computational chemistry employs two primary approaches to model solvent effects: implicit and explicit models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. rsc.orgeurjchem.com This method is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent.

Explicit Solvation Models: This approach involves including a specific number of individual solvent molecules around the solute. This allows for the detailed study of direct solute-solvent interactions, such as hydrogen bonding, but is computationally more demanding. researchgate.net

For pyrazole systems, theoretical studies have shown that solvents play a critical role in phenomena like tautomerism. The equilibrium between different tautomeric forms of pyrazole can be significantly affected by the solvent environment. researchgate.netnih.gov For example, computational studies on 1H-pyrazole-5-thiol using a high-level basis set (6-311++G(d,p)) highlighted the significant contribution of solvent molecules to intermolecular proton transfer and tautomerism. nih.gov Similarly, studies on the basicity of a large set of pyrazoles found that accurate prediction of pKa values required the inclusion of solvent effects via the PCM model. rsc.org

The choice of solvent can also influence spectroscopic properties. Theoretical investigations of 1H-pyrazole-3-carboxylic acid used the TD-DFT method combined with the PCM solvent model to analyze UV-Vis spectra in methanol (B129727) and DMSO, showing good agreement with experimental results. researchgate.net Likewise, calculations of NMR chemical shifts for pyrazole derivatives in deuterated chloroform (B151607) (CDCl₃) and dimethylsulfoxide (d6-DMSO) have confirmed experimental observations, underscoring the importance of accounting for the solvent when predicting spectroscopic data. mdpi.comnih.gov

The following table summarizes various computational studies on pyrazole systems where solvent effects were explicitly considered, detailing the methods used and the properties investigated.

| Pyrazole System | Computational Method | Solvent(s) | Property Investigated | Reference |

|---|---|---|---|---|

| Pyrazole Azo Dyes | DFT/B3LYP/6-311G(d,p) | Ethanol (B145695), d6-DMSO, CDCl₃ | Azo-hydrazo tautomerism, NMR chemical shifts | mdpi.com |

| 1H-pyrazole-3-carboxylic acid | DFT/B3LYP, TD-DFT, PCM | Methanol, DMSO | Molecular structure, Vibrational frequencies, UV-Vis spectra | researchgate.net |

| General Pyrazole Derivatives | DFT, SCRF-PCM | Water | Basicity (pKa) | rsc.org |

| Bis-spiropipridinon/pyrazole | TD-DFT/CAM-B3LYP, PCM | Ethanol, Dioxane | Electronic absorption spectra | eurjchem.com |

| 3(5)-Substituted-1H-pyrazoles | DFT | CDCl₃, d6-DMSO | Tautomeric equilibrium | nih.gov |

| Pyrazole and Indazole | DFT (explicit and implicit models) | Not specified | Formation of carbamic acids | researchgate.net |

These studies collectively demonstrate that while gas-phase calculations are a valuable starting point, the inclusion of solvent effects is indispensable for accurately modeling the properties and reactivity of pyrazole systems like this compound in realistic chemical environments.

Pharmacological and Biological Research on 1 Propyl 1h Pyrazole Derivatives

Mechanisms of Action and Molecular Targeting of 1-propyl-1H-pyrazole Analogues

The biological effects of this compound derivatives are exerted through diverse mechanisms of action, including enzyme inhibition, receptor modulation, and interaction with key cellular pathways. These interactions are fundamental to their observed pharmacological activities.

A prominent mechanism by which this compound derivatives exhibit their biological effects is through the inhibition of various enzymes. Research has shown that these compounds can act as inhibitors of enzymes such as cyclooxygenases (COX), which are pivotal in the inflammatory cascade. Some derivatives have also been investigated as potential inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters, suggesting their potential in treating neurological conditions. smolecule.comnih.gov

For instance, certain pyrazole (B372694) derivatives have been identified as inhibitors of histone lysine-specific demethylase 5B (KDM5B), an enzyme implicated in cancer development. nih.gov Specifically, a derivative, 1-(4-methoxyphenyl)-N-(2-methyl-2-morpholinopropyl)-3-phenyl-1H-pyrazole-4-carboxamide, was found to be a potent KDM5B inhibitor with an IC50 of 0.0244 μM. nih.gov Additionally, some pyrazole compounds have shown inhibitory activity against kinases like cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, highlighting their potential as anticancer agents. smolecule.commdpi.com

Table 1: Enzyme Inhibition by this compound Derivatives

| Compound/Derivative Class | Target Enzyme | Biological Implication | Reference |

|---|---|---|---|

| Pyrazole derivatives | Cyclooxygenases (COX) | Anti-inflammatory | |

| 1-thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl)-4, 5-dihydro-(1H)-pyrazole derivatives | Monoamine Oxidase B (MAO-B) | Neuroprotective, Anti-inflammatory | nih.gov |

| 1-(4-methoxyphenyl)-N-(2-methyl-2-morpholinopropyl)-3-phenyl-1H-pyrazole-4-carboxamide | Histone lysine (B10760008) specific demethylase 5B (KDM5B) | Anticancer | nih.gov |

| 3-Amino-N,1-dipropyl-1H-pyrazole-4-carboxamide | Cyclin-dependent kinases (CDKs) | Anticancer, Anti-inflammatory | smolecule.com |

| N-(Prop-2-yn-1-yl)-1-propyl-1H-pyrazole-5-carboxamide | Monoamine oxidase (MAO) | Neurological disorders, Anticancer | smolecule.com |

Analogues of this compound have been shown to interact with and modulate the activity of various receptors. evitachem.comevitachem.com This interaction can either activate or block receptor signaling, leading to a physiological response. A notable example is the binding of certain pyrazole derivatives to estrogen receptors (ERs). researchgate.net One such compound, propyl pyrazole triol (PPT), is a selective agonist for estrogen receptor alpha (ERα), with a binding affinity approximately 410 times higher for ERα compared to ERβ. medchemexpress.com This selectivity is attributed to the C(4)-propyl substituent and a p-hydroxyl group on the N(1)-phenyl group. researchgate.net

Furthermore, pyrazole derivatives have been investigated for their affinity towards adenosine (B11128) receptors. plos.org Molecular docking studies have suggested that the 1-benzyl-1H-pyrazole moiety plays a crucial role in the binding affinity to all adenosine receptor subtypes. plos.org The substitution pattern on the pyrazole core, such as the presence of propyl groups, can influence the selectivity for different adenosine receptor subtypes. plos.org Some derivatives have also demonstrated enhanced binding to GABA receptors. vulcanchem.com

The biological activity of this compound derivatives also stems from their interactions with various cellular components and signaling pathways. nih.gov Research has demonstrated that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.gov For example, a novel pyrazole derivative, PTA-1, was found to alter the expression of numerous genes, with a profile similar to that of tubulin inhibitors. nih.gov

Some pyrazole derivatives have been shown to interact with DNA. jst.go.jprsc.org Molecular docking and spectroscopic studies have indicated that certain 1H-pyrazole-3-carboxamide derivatives can bind to the minor groove of DNA, potentially leading to DNA damage and contributing to their anticancer effects. jst.go.jprsc.org These compounds can also activate pro-apoptotic proteins like Bax and p53, further promoting cancer cell death. rsc.org

A significant mechanism of action for several anticancer this compound analogues is the modulation of tubulin polymerization dynamics. nih.govsmolecule.comunife.it Tubulin is a protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle required for cell division. unife.it By interfering with tubulin polymerization, these compounds can disrupt microtubule organization, leading to cell cycle arrest and apoptosis. nih.gov

Several studies have reported that pyrazole derivatives can inhibit tubulin polymerization, with some compounds showing potent activity at submicromolar concentrations. unife.itnih.gov These derivatives often bind to the colchicine (B1669291) site on tubulin. unife.it For instance, the pyrazole derivative PTA-1 has been shown to disrupt microtubule organization and inhibit tubulin polymerization, making it a promising candidate for cancer therapy. nih.gov Similarly, aminopyrazoles have demonstrated the ability to inhibit tubulin polymerization, a key mechanism for their antiproliferative effects in cancer cell lines.

Interaction with Cellular Components and Pathways by this compound Derivatives

Therapeutic Potential and Advanced Biological Activities of this compound Derivatives

The diverse mechanisms of action of this compound derivatives translate into a broad spectrum of therapeutic possibilities. globalresearchonline.netmdpi.comevitachem.comvulcanchem.comnih.govsmolecule.comunife.itnih.govcapes.gov.brresearchgate.net Extensive research has highlighted their potential as anti-inflammatory, analgesic, and anticancer agents.

A significant area of research for this compound compounds is their anti-inflammatory and analgesic activities. globalresearchonline.netevitachem.comvulcanchem.comnih.govsmolecule.comnih.gov Many pyrazole derivatives have demonstrated potent anti-inflammatory effects in various in vivo models, such as the carrageenan-induced paw edema test in rats. nih.govcapes.gov.brcu.edu.eg The anti-inflammatory action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov

Several studies have reported pyrazole derivatives with anti-inflammatory activity comparable or even superior to standard drugs like indomethacin (B1671933) and celecoxib. nih.govcu.edu.egresearchgate.net For example, certain N-acyl thiourea (B124793) derivatives of 1-methyl-1H-pyrazole have shown notable analgesic effects. farmaciajournal.com Additionally, some pyrazole derivatives have been found to inhibit the production of pro-inflammatory cytokines such as TNF-α. The analgesic properties of these compounds are often linked to their anti-inflammatory effects. globalresearchonline.netresearchgate.net

Table 2: Anti-inflammatory and Analgesic Activity of this compound Derivatives

| Compound/Derivative Class | Activity | Model/Assay | Key Finding | Reference |

|---|---|---|---|---|

| N-(1-methyl-1H-pyrazole-4-carbonyl)-thiourea derivatives | Analgesic | Animal models | Demonstrated analgesic effects | farmaciajournal.com |

| 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives | Anti-inflammatory | Carrageenan-induced rat paw edema | Potent anti-inflammatory agents | capes.gov.br |

| 1-thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl)-4, 5-dihydro-(1H)-pyrazole derivatives | Anti-inflammatory, Analgesic | Carrageenan-induced edema, Acetic acid-induced writhing | Activity comparable to indomethacin | nih.gov |

| Pyrazole derivatives | Anti-inflammatory | Carrageenan-induced paw edema | Inhibition of edema comparable to indomethacin | cu.edu.eg |

| Pyrazole derivatives | Anti-inflammatory | Inhibition of TNF-α production | Up to 85% inhibition of TNF-α at 10 µM |

Anticancer Activity and Cytotoxicity Mechanisms of this compound Derivatives

Derivatives of this compound have emerged as a promising class of compounds in anticancer research, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms. nih.gov

One area of investigation has been their potential as telomerase inhibitors. sci-hub.box A series of 5-propyl-1H-pyrazole-3-carboxamide derivatives were synthesized and evaluated for their cytotoxic activity against gastric cancer cell lines (SGC-7901 and MGC-803) and a human breast cancer cell line (Bcap-37). sci-hub.box Notably, compound 8a demonstrated the most potent activity against the MGC-803 cell line, with an IC50 value of 3.01 ± 0.23 µM, surpassing the efficacy of the positive control, 5-fluorouracil. sci-hub.box Further studies on compound 8e indicated that it induced cell cycle arrest in the S phase. sci-hub.box The general trend observed was that the 5-propyl-1H-pyrazole-3-carboxamide series (compounds 8 ) showed better inhibitory activity than their cyclized pyrazolo[4,3-d]pyrimidin-7(6H)-one counterparts (compounds 9 ). sci-hub.box

Another approach involves the development of pyrazole derivatives as kinase inhibitors. mdpi.com For instance, certain pyrazole carboxamide derivatives have been investigated for their ability to inhibit kinases and interact with DNA. jst.go.jp Although specific this compound examples were not detailed in this context, the broader class of pyrazole derivatives shows promise. Some have exhibited significant inhibition against cancer cell lines like HCT116 and HepG2. jst.go.jp The interaction with DNA, including binding to the minor groove and cleavage of plasmid DNA, has been proposed as a potential antitumor mechanism. jst.go.jp

Furthermore, some this compound derivatives have been explored for their potential to inhibit histone deacetylase 6 (HDAC6), a target for treating acute liver injury by inhibiting necrosis and inflammation. nih.gov Compound 6 , an N-phenyl-5-propyl-1H-pyrazole-3-carboxamide derivative, displayed high antinecroptotic activity and selective HDAC6 inhibition. nih.gov It also demonstrated significant anti-inflammatory activity by inhibiting inflammatory proteins. nih.gov

The table below summarizes the anticancer activity of selected this compound derivatives.

| Compound | Derivative Class | Cancer Cell Line | Activity (IC50) | Reference |

| 8a | 5-propyl-1H-pyrazole-3-carboxamide | MGC-803 | 3.01 ± 0.23 µM | sci-hub.box |

| 8b | 5-propyl-1H-pyrazole-3-carboxamide | MGC-803 | 4.57 ± 0.88 µM | sci-hub.box |

| 8c | 5-propyl-1H-pyrazole-3-carboxamide | MGC-803 | 4.24 ± 1.22 µM | sci-hub.box |

| Compound 6 | N-phenyl-5-propyl-1H-pyrazole-3-carboxamide | Not specified (antinecroptotic activity) | 0.5 nM | nih.gov |

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral) of this compound Compounds

The this compound scaffold has been incorporated into various molecules exhibiting a broad spectrum of antimicrobial activities. cymitquimica.com

Antibacterial Activity: Pyrazole derivatives, in general, have shown significant antibacterial properties. mdpi.com For instance, 3-nitro-1-propyl-1H-pyrazole-5-carboxylic acid has been suggested to possess antibacterial properties, making it a candidate for further investigation in antimicrobial therapies. While specific data on the antibacterial potency of many this compound derivatives are still emerging, the pyrazole class itself is a promising area for the development of new antibiotics.

Antifungal Activity: Several studies have highlighted the antifungal potential of this compound derivatives. cymitquimica.com For example, a series of novel pyrazole carboxamide derivatives containing a benzimidazole (B57391) moiety were designed as potential succinate (B1194679) dehydrogenase (SDH) inhibitors. nih.gov Among them, compound A7 (3-(difluoromethyl)-1-methyl-N-(1-propyl-1H-benzo[d]imidazol-2-yl)-1H-pyrazole-4-carboxamide) showed a notable EC50 value of 0.79 µg/mL against Botrytis cinerea. nih.gov In another study, ethyl-1-(5-phenylfuran-2-carbonyl)-5-propyl-1H-pyrazole-3-carboxylate (I8 ) displayed significant fungicidal activity. bohrium.com Pyrazole thio-oxadiazole derivatives have also been synthesized and evaluated for their antifungal activity, with some compounds showing promise.

Antiviral Activity: The pyrazole nucleus is also a key feature in some antiviral compounds. mdpi.com For example, certain pyrazole derivatives have shown activity against Herpes Simplex Virus type-1 (HSV-1). mdpi.com While specific research focusing on the antiviral properties of this compound derivatives is less common, the broader class of pyrazoles has been investigated for activity against various viruses, including HIV-1. nih.gov

The table below summarizes the antimicrobial efficacy of selected this compound compounds.

| Compound | Derivative Class | Target Organism | Activity | Reference |

| A7 | Pyrazole carboxamide with benzimidazole | Botrytis cinerea | EC50 = 0.79 µg/mL | nih.gov |

| I8 | Pyrazole carboxylate | Not specified | Significant fungicidal activity | bohrium.com |

Antileishmanial and Antitrypanosomal Investigations of this compound Derivatives

Research into the antiparasitic properties of this compound derivatives has shown promising results, particularly against kinetoplastid parasites like Leishmania and Trypanosoma.

In a study focused on lead optimization of 5-phenylpyrazolopyrimidinones, derivatives with an n-propyl substituent at the R2 position were synthesized and evaluated for their antitrypanosomal activity. nih.gov Analogue 21b , with an n-propyl group, showed a pIC50 of 6.8 against Trypanosoma brucei brucei. nih.gov This was slightly lower than the lead compound but still indicated significant activity. Further modifications led to compounds 31a and 31c , which were tested against Trypanosoma cruzi and Leishmania infantum and showed no activity, suggesting a degree of selectivity for T. brucei. nih.gov

A molecular docking study investigating phytochemicals from Nigerian medicinal plants identified pyrazole alkaloids as having a remarkable selective affinity for T. brucei triosephosphate isomerase (TbTIM). plos.org Specifically, 4′-hydroxywithasomnine, a pyrazole alkaloid, showed key hydrogen-bonding interactions with the enzyme's active site. plos.org This suggests that the pyrazole ring is a key pharmacophore for targeting this essential parasite enzyme.

The table below summarizes the antiprotozoal activity of a selected this compound derivative.

| Compound | Derivative Class | Target Organism | Activity (pIC50) | Reference |

| 21b | 5-phenylpyrazolopyrimidinone | Trypanosoma brucei brucei | 6.8 | nih.gov |

Neuroprotective Effects of this compound Analogues

Analogues of this compound have been investigated for their potential neuroprotective effects, particularly in the context of neurodegenerative diseases.

One notable compound is 4,4',4''-(4-Propyl-[1H]-pyrazole-1,3,5-triyl)trisphenol (PPT), an ERα selective agonist. nih.govnih.gov Studies have shown that PPT can protect dopamine (B1211576) neurons, which is relevant for conditions like Parkinson's disease. nih.gov This neuroprotective effect is associated with the activation of striatal Akt signaling and an increase in Bcl-2 and BDNF levels. nih.gov Interestingly, the neuroprotective action of PPT appears to require the G protein-coupled estrogen receptor 1 (GPER1). nih.gov In retinal photoreceptor neurons, PPT has also demonstrated potent cytoprotective effects with an EC50 of 4.6 nM. nih.gov

The broader class of pyrazole derivatives has been explored for various central nervous system activities, including neuroprotective properties that could be beneficial in therapies for neurodegenerative diseases.

The table below summarizes the neuroprotective activity of a selected this compound analogue.

| Compound | Derivative Class | Biological Effect | Activity (EC50) | Reference |

| PPT | Trisphenol pyrazole | Cytoprotection in retinal photoreceptor neurons | 4.6 nM | nih.gov |

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For this compound analogues, several SAR studies have provided valuable insights.

In the context of anticancer activity, a study on 5-propyl-1H-pyrazole-3-carboxamides and their cyclized pyrazolo[4,3-d]pyrimidin-7(6H)-one derivatives revealed that the precursor carboxamides generally exhibited superior activity against gastric cancer cells. sci-hub.box This suggests that the open-chain structure is more favorable for this particular target.

For antitrypanosomal activity, SAR investigations on 5-phenylpyrazolopyrimidinones showed a clear trend of decreasing activity with increasing size of the substituent at the R2 position. nih.gov While an n-propyl substituent (21b ) maintained good activity (pIC50 6.8), a bulkier isopropyl group (21c ) led to a nearly 100-fold decrease in potency. nih.gov This indicates that steric hindrance at this position is detrimental to activity.

In the development of antifungal agents, SAR studies on pyrazole carboxamide derivatives with a benzimidazole moiety highlighted the importance of the substituents on both the pyrazole and benzimidazole rings for activity against B. cinerea. nih.gov

Furthermore, research on 3-nitro-1-propyl-1H-pyrazole-5-carboxylic acid suggests that modifications to the pyrazole ring, such as varying the alkyl chain length or replacing the nitro group, could enhance biological activity.

Drug Discovery and Lead Compound Development Involving this compound

The this compound scaffold has served as a valuable starting point for drug discovery and lead compound development in various therapeutic areas. globalresearchonline.netevitachem.com Its derivatives have been identified as promising lead structures for anticancer, antimicrobial, and anti-inflammatory agents. mdpi.comchemimpex.com

For instance, in the pursuit of anticancer agents, 5-propyl-1H-pyrazole-3-carboxamides have been identified as potential telomerase inhibitors. sci-hub.box The potent activity of compounds like 8a makes them attractive lead candidates for further optimization. sci-hub.box Similarly, N-phenyl-5-propyl-1H-pyrazole-3-carboxamide (compound 6 ) has been identified as a promising lead structure for developing treatments for acute liver injury due to its dual HDAC6 inhibition and degradation activity. nih.gov

In the field of antimicrobial research, this compound derivatives are being explored as building blocks for new antibiotics and fungicides. cymitquimica.comchemimpex.com The significant in vivo protective effects of compounds like A7 and B11 against B. cinerea on tomatoes and strawberries underscore their potential as lead compounds for developing new antifungal agents. nih.gov

The versatility of the this compound core allows for its incorporation into a wide range of molecular frameworks, facilitating the generation of compound libraries for high-throughput screening and lead identification. ontosight.ai

Pharmacophore modeling is a key strategy in rational drug design, and the this compound moiety has been utilized as a core element in such models. A pharmacophore represents the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target.

In the discovery of selective HDAC6 inhibitors, a series of pyrazole derivatives were designed to specifically target this enzyme. nih.gov The N-phenyl-5-propyl-1H-pyrazole-3-carboxamide scaffold of compound 6 proved to be a successful pharmacophore, leading to a compound with high antinecroptotic activity and excellent selective HDAC6 inhibition. nih.gov The design process likely involved modeling the interactions of the pyrazole core and its substituents within the HDAC6 active site.

While not always explicitly stated as "pharmacophore design," the systematic modification of the this compound scaffold in various studies to improve potency and selectivity is a practical application of pharmacophore-based drug design principles. nih.govnih.gov The identification of key structural features, such as the pyrazole ring, the propyl group, and other substituents, and their optimal spatial arrangement, is fundamental to developing effective therapeutic agents.

Molecular Docking and Ligand Binding Studies of this compound Derivatives